molecular formula C18H19N5O2S B3443126 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 575467-06-0

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B3443126
CAS No.: 575467-06-0
M. Wt: 369.4 g/mol
InChI Key: BOZOVIGZSUWCFI-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives characterized by a pyridine-substituted triazole core and an arylacetamide moiety. The structure features a 4-ethyl group on the triazole ring, a 4-pyridinyl substituent, and a 3-methoxyphenyl group on the acetamide (Fig. 1). Such compounds are explored for diverse biological activities, including insect olfactory receptor modulation (e.g., Orco agonism/antagonism) and antimicrobial properties .

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-3-23-17(13-7-9-19-10-8-13)21-22-18(23)26-12-16(24)20-14-5-4-6-15(11-14)25-2/h4-11H,3,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZOVIGZSUWCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575467-06-0
Record name 2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 3-methoxyphenylacetyl chloride in the presence of a base like triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases . This inhibition is achieved through the compound’s ability to bind to the protein and prevent its misfolding and aggregation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Activity Profiles of Selected Analogs
Compound Name Pyridine Position Aryl Substituent Biological Activity Reference
VUAA1 (N-(4-ethylphenyl)-...) 3-pyridinyl 4-ethylphenyl Orco agonist (insects)
OLC15 2-pyridinyl 4-butylphenyl Orco antagonist (insects)
OLC-12 4-pyridinyl 4-isopropylphenyl Potent Orco agonist
KA3 (N-substituted aryl-2-...) 4-pyridinyl Electron-withdrawing Antimicrobial, anti-inflammatory
Target Compound 4-pyridinyl 3-methoxyphenyl Under investigation -

Key Findings :

  • Pyridine position critically determines agonist/antagonist activity. For example, VUAA1 (3-pyridinyl) is an agonist, while OLC15 (2-pyridinyl) acts as an antagonist .
  • Substituents on the arylacetamide influence receptor specificity. Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antimicrobial activity in analogs like KA3 .
Table 2: Physical Properties of Selected Analogs
Compound Name Melting Point (°C) Yield (%) Key Substituents Reference
6c (4-allyl-5-(pyridin-2-yl)-...) 174–176 83 Allyl, pyridin-2-yl
5n (2-chloro-5-(((4-phenyl-5-...)) 199–202 88 Chloromethylthiazole
VUAA1 - - 3-pyridinyl, 4-ethylphenyl
Target Compound - - 4-pyridinyl, 3-methoxyphenyl -

Key Findings :

  • Allyl substituents (e.g., 6c) improve synthetic yields (83%) compared to simpler alkyl groups .
  • Bulky substituents like chloromethylthiazole (5n) increase melting points (>200°C), suggesting enhanced crystallinity .

Pharmacological Potential

  • Antimicrobial Activity : Derivatives with electron-withdrawing aryl groups (e.g., KA3, KA14) show MIC values <50 µg/mL against E. coli and S. aureus .
  • Anti-inflammatory Effects : Analogs like KA9 inhibit protein denaturation by >70% at 10 mg/kg, comparable to diclofenac sodium .
  • Insect Olfactory Modulation : The 3-methoxyphenyl group in the target compound may offer unique receptor binding compared to 4-ethylphenyl (VUAA1) or 4-isopropylphenyl (OLC-12) .

Biological Activity

The compound 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological potential based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine and triazole derivatives. The general synthetic route includes:

  • Formation of the Triazole Ring : Utilizing 4-ethyl-5-(pyridin-4-yl)-1,2,4-triazole as a precursor.
  • Sulfanyl Group Introduction : The sulfanyl linkage is introduced to enhance biological activity.
  • Acetamide Formation : The final step involves attaching the N-(3-methoxyphenyl)acetamide moiety.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activities. For instance:

  • Antibacterial Activity : Compounds in the triazole class have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related triazoles can range from 0.046 to 3.11 μM, demonstrating potent antibacterial properties .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. Studies have shown that they inhibit fungal growth effectively, with some derivatives exhibiting activity comparable to established antifungal agents .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors that modulate cellular pathways.
  • DNA Interaction : Some triazoles are known to interfere with DNA synthesis in pathogens, leading to cell death.

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity:

  • Substituents on the Triazole Ring : The presence of electron-donating groups such as methoxy enhances antibacterial activity.
  • Alkyl Chain Length : Variations in alkyl chain length at specific positions can affect potency; longer chains may reduce activity .

Case Studies

Several studies have evaluated the biological efficacy of similar triazole compounds:

  • Study on Antimicrobial Activity : A series of triazole derivatives were tested against a panel of pathogens, revealing that modifications in the phenyl ring improved activity against resistant strains .
  • Antifungal Evaluation : A derivative with a similar structure demonstrated significant antifungal properties against Candida albicans, suggesting potential for clinical applications .

Data Tables

Biological Activity MIC (μM) Reference
Antibacterial (S. aureus)0.125 - 8
Antifungal (C. albicans)0.5 - 10
Antimicrobial (E. coli)0.046 - 3.11

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.